molecular formula C8H6BrF2N3 B1449006 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956366-44-1

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine

Katalognummer: B1449006
CAS-Nummer: 1956366-44-1
Molekulargewicht: 262.05 g/mol
InChI-Schlüssel: WPDWJUJVTGZJSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1956366-44-1) is a heterocyclic aromatic compound featuring a pyrazolo[4,3-b]pyridine core. Its molecular formula is C₈H₆BrF₂N₃, with a molecular weight of 262.06 g/mol. The structure includes a bromine atom at position 5, a difluoromethyl group at position 7, and a methyl group at position 1 (). Its bromine substituent enhances reactivity in cross-coupling reactions, while the difluoromethyl group may influence electronic properties and bioavailability .

Eigenschaften

IUPAC Name

5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWJUJVTGZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer. This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions are crucial for its potential therapeutic applications in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7. By targeting TRKs, this compound disrupts cell signaling pathways that are essential for cell survival, proliferation, and differentiation. Additionally, it influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, preventing the activation of downstream signaling pathways. The compound’s difluoromethyl group enhances its binding affinity and specificity for TRKs, making it a potent inhibitor. Additionally, it exhibits low inhibitory activity against cytochrome P450 isoforms, except CYP2C9, indicating its selectivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Biologische Aktivität

5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article delves into its biological mechanisms, cellular effects, and relevant research findings.

  • Molecular Formula : C8H6BrF2N3
  • Molecular Weight : 262.05 g/mol
  • CAS Number : 1956366-44-1
  • IUPAC Name : this compound

The primary target of this compound is the tropomyosin receptor kinases (TRKs) . These kinases are critical in various cellular processes, including proliferation and differentiation. The compound inhibits TRK activity, leading to a decrease in downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are often implicated in cancer progression and cell survival .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including:

  • MCF-7 : A breast cancer cell line.
  • Km-12 : A colon cancer cell line.

In laboratory settings, the compound's inhibitory effects were observed to be time-dependent, maintaining stability and activity over extended periods .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study indicated that pyrazole derivatives exhibit significant antitumor properties due to their ability to inhibit key oncogenic pathways. The incorporation of bromine and chlorine substituents enhances cytotoxicity against breast cancer cells .
    • In vitro assays showed that combining this compound with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, particularly in hard-to-treat subtypes like Claudin-low breast cancer .
  • Biochemical Pathways :
    • The inhibition of TRKs by this compound disrupts essential signaling pathways involved in tumor growth. This has implications for developing targeted therapies against cancers characterized by TRK overexpression .

Summary of Research Findings

Study FocusKey Findings
Antitumor ActivitySignificant inhibition of MCF-7 and Km-12 cell lines; synergistic effects with doxorubicin observed.
MechanismInhibits TRK activity leading to decreased Ras/Erk and PI3K/Akt signaling.
StabilityMaintains inhibitory activity over extended periods in laboratory conditions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: Replacing the difluoromethyl group (CF₂H) in the target compound with a methyl group (CH₃) reduces molecular weight by ~36 g/mol and alters electronic properties.
  • Positional Isomerism : The isomer 7-Bromo-1H-pyrazolo[3,4-c]pyridine () demonstrates how ring connectivity impacts reactivity. The [3,4-c] isomer lacks the methyl group at position 1, reducing steric hindrance but also diminishing stability under acidic conditions .

Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds like 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638761-56-4, ) share structural similarities but differ in core heterocycle architecture:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Similarity Score*
This compound Pyrazolo[4,3-b]pyridine C₈H₆BrF₂N₃ 262.06 Reference
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine C₇H₇BrN₄ 239.07 0.85

Key Observations :

  • This difference may influence binding affinity in kinase inhibitors or antiviral agents .
  • Biological Relevance : Pyrazolo[4,3-b]pyridines are less studied than pyrrolo-pyrimidines in drug discovery, but their brominated derivatives are increasingly used in PROTAC (proteolysis-targeting chimera) design due to improved pharmacokinetic profiles .

Fluorinated Derivatives and Reactivity

The difluoromethyl group in the target compound contrasts with trifluoromethyl (CF₃) analogs like 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2138403-88-8, ). While CF₃ is more electron-withdrawing, CF₂H offers a balance between electronegativity and metabolic stability, as fluorine substitution reduces oxidative degradation in vivo .

Vorbereitungsmethoden

Halogenation and Intermediate Formation

A key intermediate for synthesizing related pyrazolo[3,4-b]pyridine derivatives involves selective halogenation:

  • Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine : This step introduces an iodine atom at the 3-position of the pyrazolo ring, yielding 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. The reaction is performed by treating 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodine in the presence of potassium hydroxide in DMF at room temperature for 4 hours. The product is isolated with good yield (~82.5%) after aqueous workup and extraction.
Step Reagents/Conditions Product Yield
Iodination I2, KOH, DMF, 25 °C, 4 h 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 82.5%

This intermediate is crucial for further functionalization via coupling reactions.

Coupling Reactions for Functionalization

Copper-catalyzed coupling reactions have been employed for functionalizing halogenated pyrazolo[3,4-b]pyridines with various nucleophiles, including sulfonamides and amines. Typical conditions include:

  • Copper(I) iodide as catalyst.
  • Potassium carbonate as base.
  • Isopropanol as solvent.
  • Heating at 100 °C under nitrogen atmosphere for 6 hours.

These conditions afford substituted derivatives in good yields (up to 77%).

Experimental Data and Characterization

The synthesized intermediates and final products have been characterized by:

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Product/Intermediate Yield (%) Notes
Halogenation (Iodination) I2, KOH, DMF, 25 °C, 4 h 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 82.5 Essential intermediate for coupling
Copper-Catalyzed Coupling CuI, K2CO3, i-PrOH, 100 °C, 6 h, N2 atmosphere Functionalized pyrazolo derivatives (e.g., sulfonamides) 70-77 Versatile for introducing various groups
Difluoromethylation & Methylation Difluoromethyl precursors, Cs2CO3, DMF, 70 °C, 7 h 7-(Difluoromethyl)-1-methyl-pyrazolo[4,3-b]pyridine derivatives ~70-76 Multi-step, requires purification

Research Findings and Considerations

  • The iodination step is highly efficient and provides a versatile intermediate for further functionalization.
  • Copper-catalyzed coupling reactions enable diverse substitution patterns on the pyrazolo[3,4-b]pyridine scaffold with good yields.
  • Difluoromethylation at the 7-position is achievable via specialized reagents and controlled reaction conditions, often requiring protection/deprotection strategies.
  • Methylation at the N1 position is typically performed in the final stages to avoid side reactions.
  • Purification methods such as flash chromatography and preparative HPLC are critical for obtaining high-purity compounds.
  • Spectroscopic and elemental analyses consistently confirm the successful synthesis of target compounds.

Q & A

Q. What are the key synthetic challenges in preparing 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how are they addressed?

The synthesis of brominated pyrazolo-pyridine derivatives often faces regioselectivity issues due to competing reaction pathways. For example, 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine was synthesized via Sonogashira coupling, requiring careful control of stoichiometry and solvent ratios to avoid side reactions (e.g., ethyl acetate/heptane for purification) . Difluoromethylation at the 7-position may require specialized fluorinating agents or multistep protocols to ensure functional group compatibility.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : Use DMSO-d6 as a solvent to resolve NH protons (e.g., δ 12.40 ppm for NH in pyrrolo-pyridine derivatives) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For example, SHELXL can handle twinned data or high-resolution macromolecular structures, ensuring accurate bond-length and angle measurements .

Q. How should solubility challenges be managed during in vitro assays?

The compound’s low aqueous solubility (<1 mg/mL) necessitates the use of DMSO as a primary solvent. For in vivo studies, phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) or co-solvents like ethanol (10–20% v/v) can improve bioavailability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for pyrazolo-pyridine derivatives targeting kinase inhibition?

Substitutions at the 3- and 5-positions significantly modulate activity. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives with electron-withdrawing groups (e.g., Br, CF3) at these positions showed enhanced FGFR1 inhibition (IC50 = 7–25 nM). Conversely, bulky substituents reduced potency due to steric hindrance .

PositionSubstitutionBiological Activity (IC50)Reference
3PhenylethynylFGFR1: 7 nM
5BromoFGFR2: 9 nM

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent effects. SHELXL’s TWIN and HKLF5 commands enable refinement of twinned crystals, while Hirshfeld surface analysis can quantify intermolecular interactions (e.g., Br···H contacts) to validate structural models .

Q. What strategies optimize the regioselective introduction of difluoromethyl groups?

Difluoromethylation at the 7-position can be achieved via:

  • Electrophilic fluorination : Using Selectfluor® in acetonitrile at 80°C.
  • Nucleophilic displacement : Reacting 7-bromo precursors with difluoromethyl lithium (generated in situ from CHClF2 and LDA) .

Q. How does the difluoromethyl group influence metabolic stability compared to other halogens?

Difluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes compared to chloro or bromo analogs. In vitro microsomal assays show a 2–3× increase in half-life (t1/2) for difluoromethyl derivatives, attributed to decreased electron density at the pyridine ring .

Methodological Notes

  • Key references : SHELX for crystallography , phase-transfer catalysis for synthesis , and FGFR inhibition assays for SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.